molecular formula C15H11NO3S2 B5498740 3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5498740
M. Wt: 317.4 g/mol
InChI Key: VAUGFLQWBHLWAJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It was prepared by the reaction of chromone-3-carboxaldehyde with 2-thioxo-imidazolidine-4-one and ethyl iodide . The five-membered imidazolidine ring is in a planar conformation with a maximum deviation of 0.013(1)Å, and making a dihedral angle of 5.36(5) ̊ with the benzopyran ring system .


Synthesis Analysis

The synthesis of this compound involves the reaction of chromone-3-carboxaldehyde with 2-thioxo-imidazolidine-4-one and ethyl iodide . The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields .


Chemical Reactions Analysis

Reactions of ethyl 3- (4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .


Physical And Chemical Properties Analysis

The compound has an average mass of 293.277 Da and a monoisotopic mass of 293.080048 Da . More specific physical and chemical properties like melting point, NMR spectrum, etc. are mentioned in the references .

Mechanism of Action

This compound selectively targets the SH2 domain of STAT5 (IC 50 = 47 µM against STAT5b SH2 domain EPO peptide binding activity), while exhibiting much less effect towards the SH2 domain of STAT1, STAT3, or Lck (IC 50 >500 µM) .

Future Directions

The compound and its derivatives have potential for further study due to their selective targeting of the SH2 domain of STAT5 . This could have implications in the treatment of conditions where STAT5 is implicated.

properties

IUPAC Name

(5E)-3-ethyl-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-2-16-14(18)12(21-15(16)20)7-9-8-19-11-6-4-3-5-10(11)13(9)17/h3-8H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUGFLQWBHLWAJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=COC3=CC=CC=C3C2=O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=COC3=CC=CC=C3C2=O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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